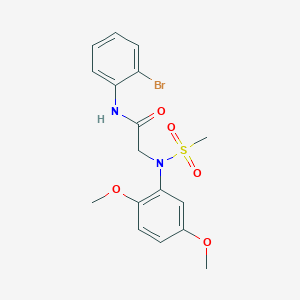

N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BODIPY-TMR-glycine, is a fluorescent dye used in scientific research. This compound is synthesized using a multi-step process, and it has a wide range of applications in the field of biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamidelycine involves its ability to bind to specific proteins and other biomolecules. When excited by light of a certain wavelength, this compound emits a fluorescent signal that can be detected and measured.

Biochemical and Physiological Effects:

N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamidelycine has no known biochemical or physiological effects on cells or organisms. This compound is used solely as a research tool to label and track proteins and other biomolecules.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamidelycine in lab experiments is its high sensitivity and specificity for labeling proteins and other biomolecules. This compound is also relatively easy to use and can be incorporated into a wide range of experimental protocols.

One limitation of using N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamidelycine is its relatively high cost compared to other fluorescent dyes. Additionally, this compound may not be suitable for all experimental systems, as its binding properties may vary depending on the specific protein or biomolecule being labeled.

Future Directions

There are several future directions for research involving N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamidelycine. One area of interest is the development of new and improved fluorescent dyes with enhanced sensitivity and specificity for labeling proteins and other biomolecules. Another area of interest is the use of N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamidelycine in combination with other imaging techniques, such as electron microscopy, to gain a more comprehensive understanding of protein localization and function within cells.

Synthesis Methods

The synthesis of N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamidelycine involves several steps, including the reaction of 2-bromobenzaldehyde with 2,5-dimethoxyaniline to form N-(2-bromo-2,5-dimethoxyphenyl)acetamide. This compound is then reacted with methylsulfonyl chloride to form N-(2-bromo-2,5-dimethoxyphenyl)-N-methylsulfonylacetamide. Finally, this compound is reacted with glycine to form N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamidelycine.

Scientific Research Applications

N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamidelycine is widely used in scientific research as a fluorescent dye to label proteins and other biomolecules. This compound is particularly useful for studying the localization and trafficking of proteins within cells, as well as for monitoring protein-protein interactions.

properties

IUPAC Name |

N-(2-bromophenyl)-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O5S/c1-24-12-8-9-16(25-2)15(10-12)20(26(3,22)23)11-17(21)19-14-7-5-4-6-13(14)18/h4-10H,11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPQTLABUFYAPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6194124 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5798936.png)

![(2-methoxy-5-nitrophenyl)[4-(methylthio)benzyl]amine](/img/structure/B5798942.png)

![1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5798957.png)

![3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5798964.png)

![2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5798983.png)

![N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5798985.png)

![ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5799009.png)